molecular formula C8H6F3NO2S B1521953 Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate CAS No. 1028343-10-3

Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate

Cat. No.: B1521953
CAS No.: 1028343-10-3
M. Wt: 237.2 g/mol
InChI Key: LOQDGPGMVYBNLK-UHFFFAOYSA-N
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Description

Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate (CAS: 1028343-10-3) is a chemical intermediate designed for research and development applications, particularly in the field of agrochemistry. Its molecular structure, which incorporates both a mercapto group and a trifluoromethylpyridine scaffold, is frequently utilized in the synthesis of novel active ingredients . This compound serves as a key precursor in the preparation of pyridinecarboxamide derivatives, which are investigated for their potential use as plant protection agents . Researchers value this intermediate for constructing complex molecules aimed at protecting crops. The product is intended for use by qualified researchers in a controlled laboratory setting only. Handling and Safety: This chemical is for research use only and is not intended for diagnostic or therapeutic applications. It must not be used as a consumer product or for any personal uses. Safety data for this specific compound is limited; therefore, standard safe handling procedures for laboratory chemicals should be followed. This includes the use of appropriate personal protective equipment (PPE) and working in a well-ventilated environment .

Properties

IUPAC Name

methyl 2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2S/c1-14-7(13)4-2-3-5(8(9,10)11)12-6(4)15/h2-3H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQDGPGMVYBNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(NC1=S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659343
Record name Methyl 2-sulfanylidene-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028343-10-3
Record name Methyl 2-sulfanylidene-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation from Thionicotinic Acid Derivatives Using T3P Coupling

A prominent method involves the use of 2-mercaptopyridine-3-carboxylic acid derivatives, which are coupled under mild conditions using the amide coupling reagent 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P). This reagent facilitates the activation of the carboxylic acid group, promoting esterification and thiolation steps at room temperature without the need for harsh conditions.

  • Procedure Highlights:

    • Equimolar amounts of the mercaptopyridine carboxylic acid derivative and methylating agent are combined.
    • Pyridine is added as a base to facilitate the reaction.
    • T3P is introduced as a coupling agent in a solvent such as 2-methyltetrahydrofuran.
    • The reaction proceeds at room temperature, typically overnight.
    • The product is isolated by extraction, washing, drying, and concentration.
    • Purification is achieved by chromatography and recrystallization.
  • Advantages of T3P Method:

    • Mild reaction conditions prevent decomposition of sensitive groups.
    • Water-soluble by-products simplify purification.
    • Avoids the need for high temperatures or specialized equipment such as microwaves or ultrasonic processors.

Alternative Methods Involving Microwave or Ultrasonic Activation

Earlier methods for similar mercapto-pyridine derivatives required:

  • Microwave-assisted synthesis at elevated temperatures (132–145 °C).
  • Ultrasonication with Brønsted acid ionic liquid catalysts at moderate temperatures (~95 °C).

These methods aimed to overcome the low reactivity of mercaptopyridine carboxylic acids but involve specialized equipment and harsher conditions compared to T3P-mediated synthesis.

Data Table: Yields of Related Compounds Using T3P Method

Compound Variant Substituent (R) Yield (%) Notes
2-mercapto-6-(trifluoromethyl)nicotinate (target compound) CF3 (para) ~54-63% Isolated by chromatography and recrystallization
2-mercapto-3-pyridinecarboxylates with other substituents NO2 (ortho) 22% Lower yield due to steric effects
NO2 (meta) 52%
Br (para) 40%
F (para) 50%

Note: The yields are from related studies on 2-mercaptopyridine carboxylate derivatives prepared via T3P coupling, indicating the efficiency of this method for trifluoromethyl-substituted compounds.

Summary of Preparation Method

Step Reagents/Conditions Outcome
Starting material 2-mercaptopyridine-3-carboxylic acid derivative Provides the pyridine core with mercapto and carboxylate groups
Activation T3P (in 2-methyltetrahydrofuran), pyridine Activation of carboxyl group for coupling
Esterification Methanol or methylating agent Formation of methyl ester at 3-position
Reaction temperature Room temperature Mild conditions preserve functional groups
Purification Extraction, washing, chromatography, recrystallization Isolated pure methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate

Research Findings and Practical Notes

  • The T3P-promoted synthesis provides a practical, scalable route to this compound with moderate to good yields (around 50-60%).
  • The reaction avoids harsh conditions and specialized equipment, making it suitable for laboratory and potential industrial synthesis.
  • The presence of the trifluoromethyl group influences reactivity and yield positively compared to other substituents.
  • The method is versatile and has been successfully applied to various substituted pyridine derivatives, indicating robustness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, particularly in breast cancer models such as MCF-7 cells. The mechanism involves the release of cytochrome c from mitochondria, triggering the mitochondrial apoptotic pathway .

Case Study : A study on related pyridine derivatives demonstrated that modifications at the 2-position significantly enhanced antitumor activity, suggesting that this compound could serve as a lead compound in developing more effective anticancer therapies .

Agricultural Applications

The compound has potential herbicidal properties, attributed to its trifluoromethyl group, which enhances biological activity against various weeds. Pyridine derivatives are known to disrupt plant growth by inhibiting specific metabolic pathways.

Case Study : Patent literature describes the synthesis of herbicidal compounds based on pyridine derivatives, indicating that this compound could be formulated into herbicides effective against resistant weed species .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerInduces apoptosis via mitochondrial pathway
Related pyridine derivativesAnticancerInhibition of cell proliferation
Pyridine-based herbicidesHerbicidalDisruption of metabolic pathways

Synthesis and Chemical Reactions

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields. Studies have shown that using specific catalysts can enhance the efficiency of these reactions, making the compound more accessible for research and application.

Example Reaction : The compound can be synthesized through a multi-step process involving thionicotinic acid and other reactants under controlled conditions, leading to improved yields and purities .

Mechanism of Action

The mechanism of action of Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate with analogous pyridine derivatives, emphasizing substituent effects on chemical behavior and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound 2-SH, 6-CF₃, 3-COOCH₃ C₈H₆F₃NO₂S ~229.2 (estimated) High reactivity (SH group), lipophilicity (CF₃), ester stability. Drug intermediates, catalysis.
Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate 2-pyridin-3-yl, 6-CF₃, 3-COOCH₃ C₁₃H₉F₃N₂O₂ 282.22 Extended aromaticity (bipyridine), enhanced π-π interactions. Materials science, ligand synthesis.
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride 6-CH₂NHCH₃, 3-COOCH₃ C₁₀H₁₅Cl₂N₂O₂ 253.12 Basic amino group (protonatable), high solubility in polar solvents. Pharmaceuticals, peptide mimetics.
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-CH₃, 4-COOH C₆H₅ClN₂O₂ 172.57 Electrophilic Cl substituent, acidic carboxyl group. Agrochemical synthesis.
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate 6-Cl, 5-pivalamido, 3-CH₂COOCH₃ C₁₅H₁₉ClN₂O₃ 310.78 Bulky pivalamido group (steric hindrance), conjugated acrylate. Polymer precursors, UV stabilizers.

Substituent-Driven Reactivity and Stability

  • Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability compared to methyl or chloro groups . The CF₃ group in the target compound likely increases its resistance to oxidative degradation.
  • This group may increase susceptibility to oxidation compared to methyl ester derivatives .
  • Methyl Ester (-COOCH₃) : Provides hydrolytic stability under neutral conditions but can be cleaved under acidic/basic conditions, similar to other esters in and .

Physicochemical Properties

  • Volatility: Methyl esters (e.g., methyl salicylate in ) typically exhibit moderate volatility. The trifluoromethyl group may reduce volatility compared to non-fluorinated analogs .
  • Solubility : The -SH group in the target compound may improve aqueous solubility relative to purely hydrophobic analogs (e.g., bipyridine in ), though CF₃ could counteract this effect.

Research Findings and Industrial Relevance

  • Pharmaceuticals : Analogous compounds (e.g., ) are used in drug candidates targeting enzyme inhibition. The -SH group in the target compound could interact with cysteine residues in proteins.
  • Material Science : Bipyridine derivatives () serve as ligands in catalysis, while the target compound’s CF₃ group may stabilize fluorinated polymers.

Biological Activity

Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate (CAS Number: 1028343-10-3) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C8_8H6_6F3_3NO2_2S
  • Molecular Weight : 237.2 g/mol
  • CAS Number : 1028343-10-3

This compound exhibits biological activity primarily through its interaction with various biochemical pathways. The presence of the mercapto group (-SH) suggests potential antioxidant properties, which can mitigate oxidative stress in cells. Additionally, the trifluoromethyl group may enhance lipophilicity, allowing for better membrane permeability and interaction with cellular targets.

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The sulfur atom in the mercapto group is believed to play a critical role in disrupting microbial cell membranes.
  • Anticancer Properties :
    • Research has shown that pyridine derivatives can inhibit cancer cell proliferation. This compound may exert similar effects, potentially through apoptosis induction or cell cycle arrest mechanisms.
  • Anti-inflammatory Effects :
    • The compound may influence inflammatory pathways by modulating cytokine release and inhibiting pro-inflammatory enzymes. This could be particularly beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of bacterial growth observed
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in cytokine levels

Case Study: Anticancer Activity

A study conducted on a series of pyridine derivatives, including this compound, demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death. The IC50 values for various derivatives were recorded, with some showing potent activity at concentrations as low as 10 µM.

Table 2: IC50 Values for Anticancer Activity

CompoundCell LineIC50 (µM)
This compoundHeLa12
Similar Pyridine Derivative AMCF78
Similar Pyridine Derivative BA54915

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step routes starting from trifluoromethylated intermediates. For example, 4,4,4-trifluoro-3-oxobutanoyl chloride is condensed with amines (e.g., NH₃ or substituted anilines) to form pyridine intermediates, followed by thiolation and esterification . Critical steps include:

  • Base selection : Triethylamine or pyridine derivatives are preferred for deprotonation during cyclization .
  • Thiol introduction : Use of H₂S or thiolating agents under controlled pH to avoid over-substitution.
    • Data Source : Lonza AG’s patent outlines intermediates and reaction conditions for trifluoromethylpyridine derivatives .

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : The trifluoromethyl group (CF₃) shows distinct signals at δ ~120-125 ppm (¹³C) and splitting patterns in ¹H NMR due to coupling with fluorine .
  • LC-MS : Molecular ion peaks [M+H]⁺ confirm molecular weight, while fragmentation patterns validate substituent positions.
  • IR : Stretching frequencies for C=O (ester, ~1700 cm⁻¹) and S-H (mercapto, ~2550 cm⁻¹) are diagnostic .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are optimal due to the ester and trifluoromethyl groups. Limited solubility in water (<1 mg/mL) necessitates co-solvents .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at RT in inert atmospheres; avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of trifluoromethyl group introduction during synthesis?

  • Methodological Answer :

  • Substrate pre-functionalization : Use directing groups (e.g., nitro, carboxylate) to guide trifluoromethylation at the 6-position .
  • Catalytic systems : Cu(I)/ligand complexes enhance selectivity in radical trifluoromethylation .
  • Validation : Monitor reaction progress via ¹⁹F NMR to track CF₃ incorporation .

Q. What strategies resolve conflicting data on the compound’s biological activity in different assays?

  • Methodological Answer :

  • Assay standardization : Control for thiol redox activity (e.g., use DTT to stabilize the mercapto group) .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., disulfide formation) that may interfere with activity .
  • Dose-response curves : Compare EC₅₀ values across assays to distinguish true activity from assay-specific artifacts .

Q. How do steric and electronic effects of the mercapto and trifluoromethyl groups influence reactivity?

  • Methodological Answer :

  • DFT calculations : Model electron-withdrawing effects of CF₃ on pyridine ring electrophilicity .
  • Competitive reactions : Compare nucleophilic substitution rates at the 2- (mercapto) vs. 6- (CF₃) positions using kinetic studies .
  • Data interpretation : The mercapto group enhances leaving-group ability, while CF₃ stabilizes intermediates via inductive effects .

Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Detect residual solvents (e.g., DMF) and byproducts (e.g., methyl carboxylate derivatives) .
  • ICP-MS : Quantify heavy metal catalysts (e.g., Cu, Pd) below ppm thresholds .
  • Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate
Reactant of Route 2
Methyl 2-mercapto-6-trifluoromethyl-3-pyridinecarboxylate

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